
ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl ester group attached to the indene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylindene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.
化学反応の分析
Types of Reactions
Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-1H-indene-2-carboxylic acid.
Reduction: Formation of 1-hydroxy-1,3-dimethyl-1H-indene-2-methanol.
Substitution: Formation of halogenated derivatives such as 1-bromo-1,3-dimethyl-1H-indene-2-carboxylate.
科学的研究の応用
Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate can be compared with other similar compounds, such as:
1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
1,3-dimethyl-1H-indene-2-carboxylate: Similar structure but lacks the hydroxy group.
Ethyl 1-hydroxy-1H-indene-2-carboxylate: Similar structure but lacks the methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
117583-11-6 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
ethyl 1-hydroxy-1,3-dimethylindene-2-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-4-17-13(15)12-9(2)10-7-5-6-8-11(10)14(12,3)16/h5-8,16H,4H2,1-3H3 |
InChIキー |
WXZQFYGUFJIKBL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C1(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


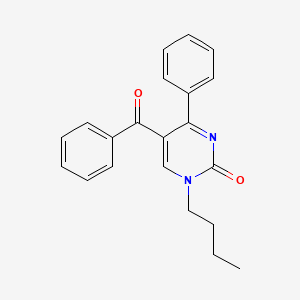
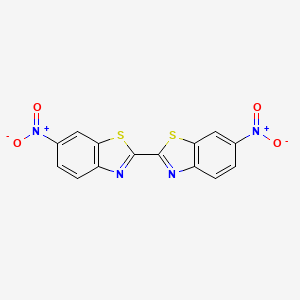
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
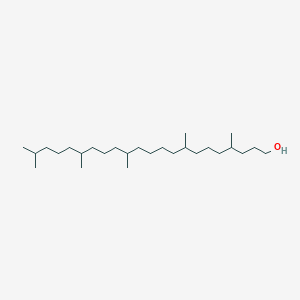
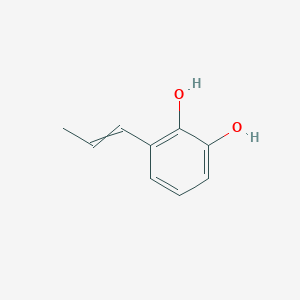
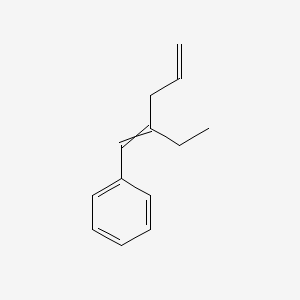
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
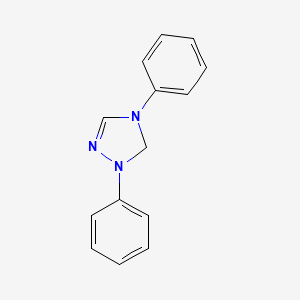
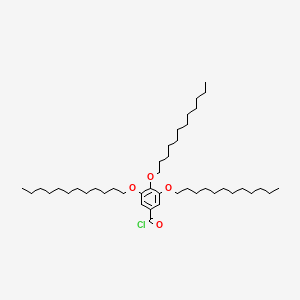
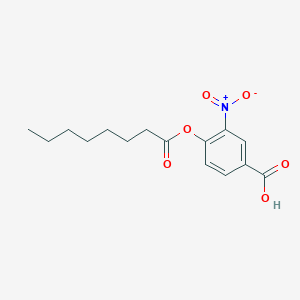
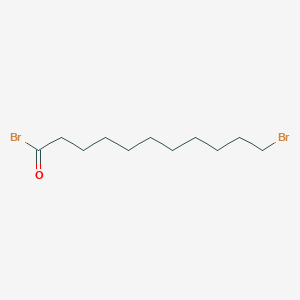
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
